molecular formula C12HBr10N B12680372 Pentabromo-N-(pentabromophenyl)aniline CAS No. 84852-54-0

Pentabromo-N-(pentabromophenyl)aniline

Cat. No.: B12680372
CAS No.: 84852-54-0
M. Wt: 958.2 g/mol
InChI Key: OQXYDDOXOUGYNX-UHFFFAOYSA-N
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Description

Pentabromo-N-(pentabromophenyl)aniline is a brominated aromatic amine with the molecular formula C12HBr10N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentabromo-N-(pentabromophenyl)aniline typically involves the bromination of aniline derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may involve multiple steps to achieve the desired level of bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentabromo-N-(pentabromophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce less brominated aniline compounds .

Scientific Research Applications

Pentabromo-N-(pentabromophenyl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pentabromo-N-(pentabromophenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pentabromoaniline: Similar structure but with fewer bromine atoms.

    Hexabromoaniline: Contains one additional bromine atom compared to Pentabromo-N-(pentabromophenyl)aniline.

    Tetrabromoaniline: Contains one less bromine atom.

Uniqueness

Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .

Properties

CAS No.

84852-54-0

Molecular Formula

C12HBr10N

Molecular Weight

958.2 g/mol

IUPAC Name

2,3,4,5,6-pentabromo-N-(2,3,4,5,6-pentabromophenyl)aniline

InChI

InChI=1S/C12HBr10N/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/h23H

InChI Key

OQXYDDOXOUGYNX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)NC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Origin of Product

United States

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